

# Structure-Activity Relationship (SAR) Studies of Nirmatrelvir Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                    |           |
|----------------------|------------------------------------|-----------|
| Compound Name:       | (1S,2R,19R,22R,34S,37R,40R,52      |           |
|                      | S)-64-[(2S,3R,4R,5S,6S)-6-         |           |
|                      | carboxy-4,5-dihydroxy-3-(10-       |           |
|                      | methylundecanoylamino)oxan-2-      |           |
|                      | yl]oxy-5,32-dichloro-              |           |
|                      | 2,26,31,44,49-pentahydroxy-22-     |           |
|                      | (methylamino)-21,35,38,54,56,59-   |           |
|                      | hexaoxo-47-                        |           |
|                      | [(2R,3S,4S,5S,6R)-3,4,5-           |           |
|                      | trihydroxy-6-(hydroxymethyl)oxan-  |           |
|                      | 2-yl]oxy-7,13,28-trioxa-           |           |
|                      | 20,36,39,53,55,58-                 |           |
|                      | hexazaundecacyclo[38.14.2.23,6.    |           |
|                      | 214,17.219,34.18,12.123,27.129,3   |           |
|                      | 3.141,45.010,37.046,51]hexahexa    |           |
|                      | conta-                             |           |
|                      | 3,5,8,10,12(64),14(63),15,17(62),2 |           |
|                      | 3(61),24,26,29(60),30,32,41(57),4  |           |
|                      | 2,44,46(51),47,49,65-              |           |
|                      | henicosaene-52-carboxylic acid     |           |
| Cat. No.:            | B1650063                           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nirmatrelvir analogues, focusing on their structure-activity relationships (SAR) as inhibitors of the Severe Acute Respiratory Syndrome



Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The data presented is compiled from various studies to facilitate the rational design of next-generation antiviral therapeutics.

## Introduction

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 Mpro, an enzyme crucial for viral replication.[1][2] The binding of Nirmatrelvir to the Mpro active site prevents the cleavage of viral polyproteins, thereby halting the viral life cycle.[1][2] Extensive research has been conducted to explore the SAR of Nirmatrelvir, with modifications primarily focused on the P1 and P4 moieties to enhance potency, selectivity, and pharmacokinetic properties. This guide summarizes key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

# Data Presentation: Comparative Activity of Nirmatrelvir Analogues

The following tables summarize the in vitro inhibitory activity against SARS-CoV-2 Mpro (IC50 or Ki) and the antiviral activity in cell-based assays (EC50) for Nirmatrelvir and a selection of its analogues. Modifications at the P1 and P4 positions have been shown to significantly impact potency.



| Compound     | P1<br>Modificatio<br>n | P4<br>Modificatio<br>n | Mpro<br>Inhibition<br>(IC50/Ki,<br>nM) | Antiviral<br>Activity<br>(EC50, µM) | Reference |
|--------------|------------------------|------------------------|----------------------------------------|-------------------------------------|-----------|
| Nirmatrelvir | 5-membered<br>lactam   | Trifluoroaceta<br>mide | 0.26 (Ki)                              | 2.0                                 | [3]       |
| Analogue 1   | 6-membered<br>lactam   | Trifluoroaceta<br>mide | 0.04 (Ki)                              | 0.26                                | [3]       |
| Analogue 2   | 5-membered<br>lactam   | Chloroaceta<br>mide    | 0.15 (Ki)                              | 1.5                                 | [3]       |
| Analogue 3   | 6-membered lactam      | Chloroaceta<br>mide    | 0.09 (Ki)                              | 0.8                                 | [3]       |
| Analogue 4   | 5-membered lactam      | Difluoroaceta<br>mide  | 0.21 (Ki)                              | 1.8                                 | [3]       |
| Analogue 5   | 6-membered lactam      | Difluoroaceta<br>mide  | 0.11 (Ki)                              | 1.1                                 | [3]       |

#### Key Observations:

- Analogues with a six-membered lactam ring at the P1 position generally exhibit higher Mpro inhibitory activity and antiviral potency compared to the original five-membered lactam of Nirmatrelvir.[3]
- Modifications of the P4 trifluoroacetamide group to other halogenated acetamides, such as chloroacetamide and difluoroacetamide, also influence activity, though the impact is more varied.[3]

# Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)



This protocol outlines a typical FRET-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., DABCYL-KTSAVLQ\SGFRKME-EDANS)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compounds (Nirmatrelvir analogues)
- 384-well black plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 2 μL of each compound dilution.
- Add 18  $\mu$ L of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5  $\mu$ M) in assay buffer to each well.
- Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
- Initiate the reaction by adding 20  $\mu$ L of the FRET substrate (final concentration ~20  $\mu$ M) in assay buffer to each well.
- Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
- The initial reaction velocity is calculated from the linear portion of the fluorescence curve.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the initial velocity against the logarithm of the inhibitor concentration



and fitting the data to a dose-response curve.

# Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol describes a CPE reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based system.

#### Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Test compounds (Nirmatrelvir analogues)
- · 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminescence plate reader

#### Procedure:

- Seed Vero E6 cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight at 37°C with 5% CO2.
- Prepare serial dilutions of the test compounds in DMEM.
- Remove the culture medium from the cells and add 100  $\mu$ L of the diluted compounds.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- Incubate the plates for 72 hours at 37°C with 5% CO2.



- After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- The EC50 value, the concentration of the compound that protects 50% of cells from virusinduced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: SARS-CoV-2 Mpro Inhibition by Nirmatrelvir Analogues.





Click to download full resolution via product page

Caption: Workflow for SAR Studies of Nirmatrelvir Analogues.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) Studies of Nirmatrelvir Analogues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1650063#structure-activity-relationship-sar-studies-of-compound-name-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com